An In-depth Technical Guide to 3-Amino-4-hydroxypyridine: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 3-Amino-4-hydroxypyridine: A Versatile Heterocyclic Building Block
CAS Number: 6320-39-4
Introduction
3-Amino-4-hydroxypyridine, a substituted pyridine derivative, is a key heterocyclic building block of significant interest to researchers and professionals in drug development and materials science. Its unique structural arrangement, featuring both an amino and a hydroxyl group on the pyridine ring, imparts a rich chemical reactivity, making it a valuable intermediate in the synthesis of a diverse array of complex molecules.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, applications, and safety considerations of 3-Amino-4-hydroxypyridine, tailored for the scientific community.
Physicochemical Properties
3-Amino-4-hydroxypyridine is typically a white to light yellow or brown crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6320-39-4 | [2] |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.11 g/mol | [1] |
| Appearance | White to light yellow/brown crystalline powder | [1] |
| Melting Point | 145-149 °C | |
| Boiling Point | 261.3 °C (Estimated) | [3] |
| Solubility | Soluble in water and alcohol, slightly soluble in chloroform and ether. | [2] |
| pKa | Not available | |
| LogP | 0.43 (Estimated for 3-Amino-4-methylpyridine) | [3] |
Synthesis of 3-Amino-4-hydroxypyridine
The primary synthetic route to 3-Amino-4-hydroxypyridine involves a two-step process starting from 4-hydroxypyridine. This process includes the nitration of the pyridine ring followed by the reduction of the nitro group to an amino group.
Experimental Protocol: Synthesis via Reduction of 4-Hydroxy-3-nitropyridine
This protocol outlines a representative procedure for the synthesis of 3-Amino-4-hydroxypyridine.
Step 1: Nitration of 4-Hydroxypyridine to 4-Hydroxy-3-nitropyridine
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Materials: 4-Hydroxypyridine, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add 4-hydroxypyridine to a mixture of fuming nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 10°C during the addition.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-hydroxy-3-nitropyridine.
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Step 2: Reduction of 4-Hydroxy-3-nitropyridine to 3-Amino-4-hydroxypyridine
-
Materials: 4-Hydroxy-3-nitropyridine, catalyst (e.g., Palladium on carbon (Pd/C)), solvent (e.g., ethanol, methanol), reducing agent (e.g., hydrogen gas, hydrazine).
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 4-hydroxy-3-nitropyridine in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield crude 3-Amino-4-hydroxypyridine.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
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Caption: Synthesis of 3-Amino-4-hydroxypyridine.
Chemical Reactivity and Tautomerism
The chemical behavior of 3-Amino-4-hydroxypyridine is dictated by the interplay of the electron-donating amino and hydroxyl groups and the electron-withdrawing nature of the pyridine ring nitrogen.
Tautomerism
An important characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form.[4] In the case of 3-Amino-4-hydroxypyridine, it can exist in equilibrium with its 3-amino-4-pyridone tautomer. The position of this equilibrium is influenced by factors such as the solvent and pH. The pyridone tautomer can be stabilized by intermolecular hydrogen bonding in the solid state and in polar solvents. This tautomerism significantly impacts the molecule's reactivity.
Caption: Tautomeric equilibrium of 3-Amino-4-hydroxypyridine.
Reactivity of the Pyridine Ring
The amino and hydroxyl groups are electron-donating, which activates the pyridine ring towards electrophilic substitution.[1] However, the pyridine nitrogen is electron-withdrawing and can be protonated under acidic conditions, which deactivates the ring. The overall reactivity is a balance of these opposing effects.
Reactivity of the Functional Groups
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Amino Group: The primary amino group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization. This allows for the introduction of a wide range of substituents at the 3-position.[5]
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Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation to form ethers and esters, respectively. Its acidity also allows for the formation of salts with bases.
Applications in Drug Discovery and Materials Science
The versatile reactivity of 3-Amino-4-hydroxypyridine makes it a valuable scaffold in several scientific domains.
Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] The 3-aminopyridine scaffold is a recognized pharmacophore in many biologically active molecules.
-
Kinase Inhibitors: The 3-aminopyridine and related aminopyridinone structures are prevalent in the design of protein kinase inhibitors, which are a major class of therapeutics for cancer and inflammatory diseases.[6][7] The amino group can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
-
Other Therapeutic Areas: Derivatives of 3-Amino-4-hydroxypyridine have been explored for their potential as anti-inflammatory, antibacterial, antiviral, and anti-cancer agents.[1]
While specific drugs containing the 3-Amino-4-hydroxypyridine core are not widely publicized as final drug products, its role as a key building block in the discovery and development of new chemical entities is well-established in the medicinal chemistry literature.
Materials Science
The presence of both amino and hydroxyl groups allows 3-Amino-4-hydroxypyridine to be used as a monomer in the synthesis of polymers with unique electronic and optical properties.[1] These materials have potential applications in areas such as conductive polymers and organic light-emitting diodes (OLEDs).
Agrochemicals
The pyridine core is a common feature in many pesticides. By modifying the structure of 3-Amino-4-hydroxypyridine, it is possible to develop novel agrochemicals with improved efficacy and environmental profiles.[1]
Safety and Toxicology
3-Amino-4-hydroxypyridine is classified as a hazardous substance and should be handled with appropriate safety precautions.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-Amino-4-hydroxypyridine is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system: May cause respiratory irritation.
Toxicological Data
Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[2]
-
Ventilation: Use in a well-ventilated area or under a fume hood.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
Conclusion
3-Amino-4-hydroxypyridine is a versatile and valuable heterocyclic compound with a rich chemical profile. Its unique combination of functional groups provides a platform for the synthesis of a wide range of molecules with important applications in medicinal chemistry, materials science, and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and developers seeking to leverage this powerful building block in their scientific endeavors. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.
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